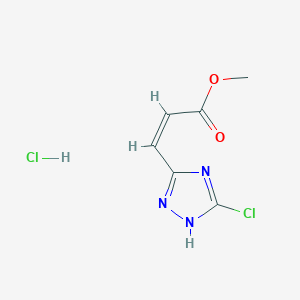
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride
Descripción general
Descripción
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2N3O2 and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. Characterized by the molecular formula C₆H₇ClN₃O₂, this compound features a triazole ring and an acrylate functional group, which contribute to its reactivity and potential applications in both agricultural and pharmaceutical fields.
Chemical Structure and Properties
The compound's structure consists of a triazole ring that is known for its antimicrobial properties, alongside an acrylate group that enhances its reactivity. The presence of chlorine further augments its biological activity, making it a candidate for various applications.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₇ClN₃O₂ |
| Molecular Weight | 224.04 g/mol |
| Purity | Typically 95% |
| CAS Number | 1401428-43-0 |
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and herbicidal properties.
Antimicrobial Activity
Compounds containing triazole moieties are often noted for their effectiveness against various pathogens. Studies have shown that this compound can inhibit the growth of specific fungi and bacteria by disrupting their metabolic processes. For instance, derivatives of this compound have been evaluated for their ability to inhibit enzymes critical for pathogen survival, demonstrating promising results in laboratory settings .
Herbicidal Activity
The herbicidal potential of this compound has been explored through various studies. It has been shown to effectively inhibit the growth of certain weed species by targeting specific metabolic pathways. In one study, the compound exhibited over 80% herbicidal activity against rape at a concentration of 200 μg/mL .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Antifungal Studies : In vitro assays demonstrated that this compound showed significant antifungal activity against common plant pathogens. The mechanism involved inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
- Enzyme Inhibition : Interaction studies revealed that this compound binds to specific enzymes involved in the metabolic pathways of target organisms. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes in fungi, leading to reduced growth rates and spore production .
- Agricultural Applications : Due to its dual activity as both an herbicide and fungicide, this compound has been proposed for use in integrated pest management systems. Its selective action against weeds while being less harmful to crops makes it an attractive option for sustainable agriculture.
Propiedades
IUPAC Name |
methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H,1H3,(H,8,9,10);1H/b3-2-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOOQIYULTVNHY-OLGQORCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=NNC(=N1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















